4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone
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Description
Scientific Research Applications
Solid Phase Synthesis Utilizing Piperazine Linkers
A series of resin-bound 4-substituted-2-aminobutadienes have been synthesized through Wittig reaction with polymer-supported 2-(N-piperazino)prop-1-enyl-1-triphenylphosphonium bromide. This method demonstrates the utility of piperazine as a cleavable enamine linker for the attachment of ketones, showing its compatibility with anion chemistry and potential applications in developing pharmaceuticals and research chemicals Hird, Irie, & Nagai, 1997.
Piperazine-Derived Hydrazone Linkers for Ketone Alkylation
The creation and application of three new solid supports with piperazine-derived hydrazine anchoring groups have been described for the immobilization of ketones. These supports allow for the alkylation of immobilized ketones, demonstrating the versatility of piperazine derivatives in synthetic chemistry, particularly in creating complex molecules with potential biological activity Lazny & Michalak, 2002.
Chiral Synthesis via Organoboranes
An approach to synthesizing enantiomerically pure α-phenyl amino alcohols through the asymmetric reduction of α-phenyl haloalkyl ketones or α-phenyl aminoalkyl ketones using B-chlorodiisopinocampheylborane has been highlighted. This technique offers a pathway to developing potential antipsychotic and bronchodilator drugs, showcasing the critical role of piperazine and ketone functionalities in medicinal chemistry Ramachandran, Gong, & Brown, 1995.
Antimalarial Activity of Piperazine Derivatives
Structural studies on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives reveal their anti-malarial activity. The molecular conformation and intermolecular hydrogen bonding play crucial roles in their biological activity, emphasizing the significance of piperazine derivatives in developing new antimalarial agents Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009.
Piperazine Derivatives as Corrosion Inhibitors
The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant corrosion inhibition efficiency for carbon steel in 1M HCl solution. This research highlights the potential application of piperazine derivatives in industrial corrosion protection, extending the utility of these compounds beyond pharmaceutical applications Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021.
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c1-24(2,3)22-13-11-21(12-14-22)23(27)26-18-16-25(17-19-26)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNXNWOGDAZKK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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